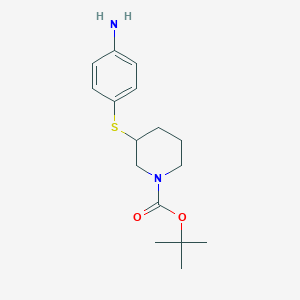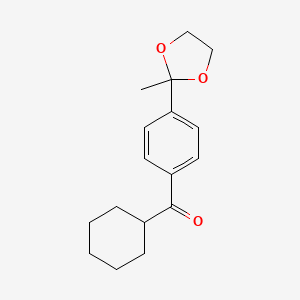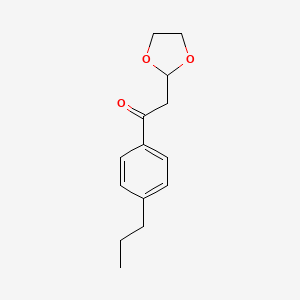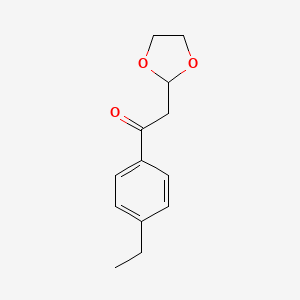
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
“7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one” is a compound that contains a trifluoromethyl group . Trifluoromethyl groups are prevalent in many important drugs and agrochemicals, and their introduction can significantly improve molecular properties such as lipophilicity, metabolic stability, and bioavailability .
Synthesis Analysis
The synthesis of trifluoromethyl group-containing N-heteroaromatics, such as “7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one”, can be achieved through the highly regioselective addition of a trifluoromethyl nucleophile to pyridine, quinoline, isoquinoline, and two or three heteroatom-containing N-heteroaromatic N-oxides activated by trifluoromethyldifluoroborane . This method proceeds under mild conditions in gram scale with high functional group tolerance .Chemical Reactions Analysis
The trifluoromethylation of organic molecules is an ideal method of introducing trifluoromethyl groups . Despite recent advances in C-H trifluoromethylation of N-heteroaromatic compounds, regioselective C-H trifluoromethylation of six-membered heteroaromatic compounds has yet to be achieved .Applications De Recherche Scientifique
1. Photoredox Catalysis
- Application Summary : The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. Recently, radical trifluoromethylation by photoredox catalysis has emerged .
- Methods of Application : Photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been regarded as a powerful redox tool for synthetic chemistry. They can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .
- Results or Outcomes : This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions. These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .
2. C–F Bond Functionalization
- Application Summary : The C–F bond is the strongest single bond in organic compounds. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
- Results or Outcomes : The C–F bond functionalization of these trifluoromethylated compounds has been systematically summarized, and their mechanisms have also been discussed .
3. Synthesis of Trifluoromethyl-Substituted 2H-Furan-Amines
- Application Summary : A straightforward strategy for the synthesis of highly functionalized trifluoromethyl 2H-furans has been described .
- Methods of Application : The copper-catalyzed method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones . This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .
- Results or Outcomes : The developed method tolerates a broad spectrum of functionalities, and the obtained 2H-furan derivatives are useful synthetic intermediates for preparing other trifluoromethyl-substituted compounds .
4. Trifluoromethyl Ketones
- Application Summary : Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
- Methods of Application : Various methods are available for the synthesis of TFMKs .
- Results or Outcomes : TFMKs have been used in the construction of fluorinated pharmaceutical compounds .
5. Transition Metal-Mediated Trifluoromethylation
- Application Summary : The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Methods of Application : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
- Results or Outcomes : The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
6. Direct C–H Trifluoromethylation of Enamides
- Application Summary : Trifluoromethyl sulfonyl chloride (CF3SO2Cl) has been known as a useful source for the CF3 radical . Zhang and Yu et al. showed direct C–H trifluoromethylation of enamides .
- Methods of Application : The reaction was performed by photoredox catalysis .
- Results or Outcomes : This is an intriguing reaction from the aspect of functionalization of enamides .
Orientations Futures
The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged . This strategy provides a new protocol for photocatalytic radical reactions .
Propriétés
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZSJDNHPNHZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735797 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
1365759-12-1 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

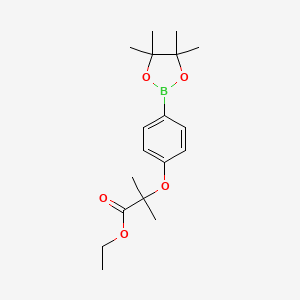
![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B1400307.png)

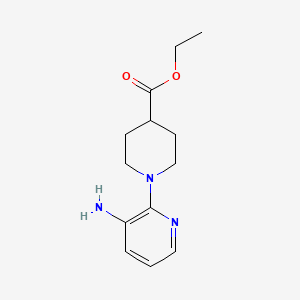
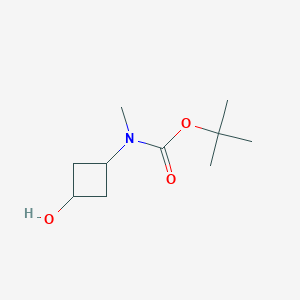
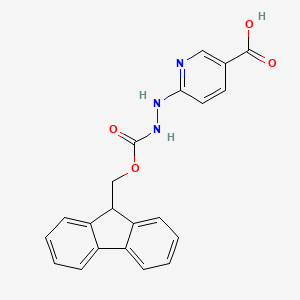
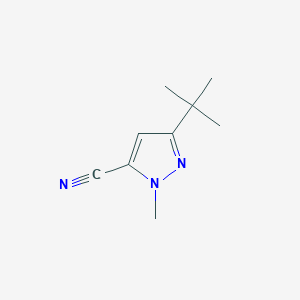
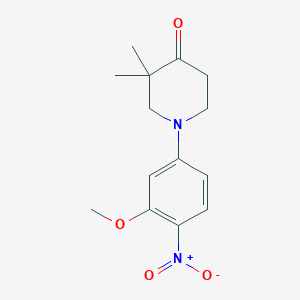
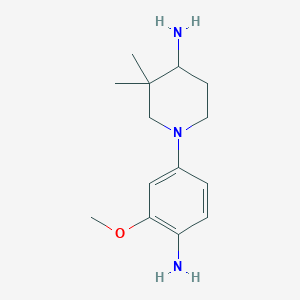
![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)
